2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
Pyridine derivatives, including those with morpholinopropyl groups, have been studied for their insecticidal properties. For instance, N-morpholinium derivatives showed significant insecticidal activity against cowpea aphid, indicating the potential of similar structures in pest control applications. The modification of the pyridine core and the introduction of various substituents like the morpholinopropyl group can influence the activity against specific pests (Bakhite et al., 2014).
Antimicrobial and Antifungal Applications
Compounds with morpholinopropyl and pyrimidine structures have been synthesized and evaluated for their antimicrobial and antifungal activities. A study of pyrimidine-triazole derivatives demonstrated promising results against selected bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobials (Majithiya & Bheshdadia, 2022). Similarly, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and showed variable antimicrobial and hemolytic activity, which could be explored for medical applications (Gul et al., 2017).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines, which share structural similarities with the compound , have been identified as potential antiasthma agents. Their synthesis and evaluation highlighted their ability to inhibit mediator release, an important feature for antiasthma medications (Medwid et al., 1990).
Antifungal Agents
Morpholin-3-yl-acetamide derivatives have shown broad-spectrum antifungal activities, including against Candida and Aspergillus species. Such compounds could be valuable in addressing fungal infections, demonstrating the versatility of morpholine derivatives in pharmaceutical development (Bardiot et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
properties
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-20(23-17-6-2-1-3-7-17)16-30-21-18-8-4-9-19(18)26(22(28)24-21)11-5-10-25-12-14-29-15-13-25/h1-3,6-7H,4-5,8-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWOEBUIDGHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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